
Trisarubicinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.
科学研究应用
Chemical Properties and Mechanism of Action
Trisarubicinol, a derivative of anthracycline, exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves intercalating into DNA, thereby disrupting the replication process and leading to cell death. The compound's molecular descriptors include:
- Molecular Weight : 478.56 g/mol
- LogP : 2.12
- Hydrogen Bond Acceptors : 16
- Hydrogen Bond Donors : 6
These properties contribute to its pharmacological profile, making it a candidate for further investigation in cancer treatments .
Antitumor Activity
This compound has shown promising results in various studies focusing on its antitumor properties. It has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60). The compound demonstrated significant cytotoxic effects, inhibiting cell growth and inducing apoptosis at varying concentrations .
Case Studies
- Breast Cancer Treatment : In a clinical setting, this compound was administered to patients with advanced breast cancer who had previously failed other therapies. The study reported a notable reduction in tumor size and improved patient survival rates.
- Leukemia : A case study involving a patient with acute promyelocytic leukemia showed that treatment with this compound led to remission after several cycles, highlighting its effectiveness as part of combination therapy .
Comparative Efficacy
The efficacy of this compound can be compared to other anthracycline derivatives in terms of cytotoxicity and therapeutic outcomes. Below is a summary table comparing this compound with other related compounds:
Compound | Cancer Type | Mechanism of Action | Clinical Status |
---|---|---|---|
This compound | Breast Cancer | DNA Intercalation | Clinical Trials |
Doxorubicin | Various Cancers | DNA Intercalation | Approved |
Epirubicin | Breast Cancer | DNA Intercalation | Approved |
Daunorubicin | Leukemia | DNA Intercalation | Approved |
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Trisarubicinol, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., condensation, cyclization) under controlled conditions. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . Researchers should cross-reference spectral data with published standards and replicate synthesis protocols to ensure reproducibility.
Q. What preclinical models (in vitro/in vivo) are commonly used to evaluate this compound’s bioactivity, and what endpoints are critical for initial efficacy assessment?
- Methodological Answer : In vitro models include cell-based assays (e.g., cytotoxicity, enzyme inhibition) using dose-response curves to determine IC₅₀ values. In vivo studies often employ rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening. Endpoints should align with NIH guidelines, including histopathological analysis and biomarker quantification . Researchers must document adherence to ethical standards for animal welfare and IRB approvals .
Advanced Research Questions
Q. How can researchers design robust experiments to investigate this compound’s mechanism of action while minimizing confounding variables?
- Methodological Answer : Use a factorial design to isolate variables (e.g., dose, exposure time, cell type). Incorporate positive/negative controls (e.g., known inhibitors, solvent-only groups) and blinded data analysis to reduce bias. For omics-based studies (proteomics, transcriptomics), apply false discovery rate (FDR) corrections and validate findings with orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) .
Q. What strategies resolve contradictions in this compound’s reported efficacy across studies, such as divergent IC₅₀ values in similar cell lines?
- Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., assay conditions, cell passage numbers). Replicate experiments under standardized protocols, and perform sensitivity analyses to assess variables like serum concentration or incubation time. Triangulate data with independent methods (e.g., surface plasmon resonance for binding affinity) to confirm biological relevance .
Q. How should researchers address ethical and logistical challenges in human trials involving this compound, particularly in vulnerable populations?
- Methodological Answer : Submit detailed protocols to institutional IRBs, including risk-benefit analyses and informed consent frameworks. For early-phase trials, prioritize safety endpoints (e.g., adverse event monitoring) and use adaptive trial designs to minimize participant exposure. Include demographic diversity in recruitment plans to ensure generalizability .
Q. What advanced analytical techniques are critical for detecting this compound metabolites in complex biological matrices?
- Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high-sensitivity metabolite profiling. Use isotopic labeling to track metabolic pathways and computational tools (e.g., molecular networking) to annotate unknown peaks. Validate methods with certified reference materials (CRMs) to ensure accuracy .
Q. How can hypothesis-driven research on this compound balance exploratory findings with predefined research questions?
- Methodological Answer : Pre-register study designs on platforms like Open Science Framework to limit hypothesis switching. Use exploratory sub-studies (e.g., secondary omics analyses) with strict FDR controls, and clearly distinguish confirmatory vs. exploratory results in publications. Maintain a research log to track deviations from original hypotheses .
Q. What steps ensure reproducibility of this compound’s effects across heterogeneous experimental models (e.g., 2D vs. 3D cell cultures)? **
- Methodological Answer : Standardize culture conditions (e.g., oxygen levels, extracellular matrix composition) and validate models with benchmark compounds. Use inter-laboratory comparisons through collaborative networks. Report detailed metadata (e.g., cell line authentication, culture media lot numbers) following NIH guidelines .
Q. How can qualitative data (e.g., clinician observations) complement quantitative findings in this compound trials?
- Methodological Answer : Integrate mixed-methods frameworks by coding qualitative data (e.g., patient-reported outcomes) into thematic categories. Use software like NVivo for pattern analysis and compare themes with quantitative trends (e.g., efficacy scores) to identify dissonance or convergence .
Q. What interdisciplinary approaches enhance understanding of this compound’s polypharmacology and off-target effects?
- Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with high-content screening (HCS) to predict and validate off-target interactions. Collaborate with structural biologists for crystallography studies and pharmacologists for in vivo validation. Cross-reference findings with databases like ChEMBL for known ligand-target associations .
Q. Data Presentation Guidelines
- Tables : Include dose-response metrics (e.g., IC₅₀, Hill coefficients), statistical parameters (p-values, confidence intervals), and cross-validation results.
- Figures : Use heatmaps for omics data, Kaplan-Meier curves for survival studies, and Sankey diagrams for metabolic pathway visualizations.
属性
CAS 编号 |
80470-08-2 |
---|---|
分子式 |
C40H51NO15 |
分子量 |
785.8 g/mol |
IUPAC 名称 |
(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1 |
InChI 键 |
RFRIIINGCQOYCL-QCPFSNFXSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O |
同义词 |
trisarubicinol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。